molecular formula C11H7ClN2O4 B5847662 LCS3

LCS3

Cat. No.: B5847662
M. Wt: 266.64 g/mol
InChI Key: JDBZJNUHQINERI-UHFFFAOYSA-N
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Description

LCS3 is a small molecule inhibitor known for its selective inhibition of disulfide reductases, specifically glutathione disulfide reductase and thioredoxin reductase 1. This compound has shown significant potential in inducing oxidative stress and lethality in lung cancer cells, particularly lung adenocarcinoma cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

LCS3 is synthesized through a series of chemical reactions involving the formation of its core structure, followed by functional group modifications to enhance its inhibitory activity. The synthetic route typically involves the use of organic solvents and catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as crystallization and chromatography to isolate the desired compound .

Mechanism of Action

LCS3 exerts its effects by inhibiting the activity of glutathione disulfide reductase and thioredoxin reductase 1. This inhibition leads to the accumulation of reactive oxygen species, inducing oxidative stress and promoting cell death in lung adenocarcinoma cells. The molecular targets of this compound include the disulfide reductases, which are crucial for maintaining cellular redox balance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of LCS3

This compound is unique due to its dual inhibition of both glutathione disulfide reductase and thioredoxin reductase 1, which sensitizes lung adenocarcinoma cells to oxidative stress and cell death. This dual inhibition strategy makes this compound a promising candidate for therapeutic exploitation in lung cancer treatment .

Properties

IUPAC Name

N-(4-chlorophenyl)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O4/c12-7-1-3-8(4-2-7)13-11(15)9-5-6-10(18-9)14(16)17/h1-6H,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBZJNUHQINERI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC=C(O2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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